molecular formula C14H11N3O B14175252 4-(3-aminophenyl)-2H-phthalazin-1-one CAS No. 391894-28-3

4-(3-aminophenyl)-2H-phthalazin-1-one

Cat. No.: B14175252
CAS No.: 391894-28-3
M. Wt: 237.26 g/mol
InChI Key: NFARCWSYFRPOOP-UHFFFAOYSA-N
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Description

4-(3-aminophenyl)-2H-phthalazin-1-one is a chemical compound with a unique structure that includes both an aminophenyl group and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminophenyl)-2H-phthalazin-1-one typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrophthalazinone. This intermediate is then reduced to 3-aminophthalazinone, which is subsequently reacted with an appropriate aminophenyl derivative to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminophenyl)-2H-phthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can introduce various functional groups onto the aminophenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-(3-aminophenyl)-2H-phthalazin-1-one involves its interaction with specific molecular targets. The aminophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The phthalazinone moiety may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-aminophenyl)benzonitrile: Similar structure but with a benzonitrile group instead of a phthalazinone moiety.

    4-(3-aminophenyl)pyridine: Contains a pyridine ring instead of a phthalazinone moiety.

    4-(3-aminophenyl)quinazoline: Features a quinazoline ring, offering different biological activities.

Uniqueness

4-(3-aminophenyl)-2H-phthalazin-1-one is unique due to the presence of both an aminophenyl group and a phthalazinone moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

391894-28-3

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

4-(3-aminophenyl)-2H-phthalazin-1-one

InChI

InChI=1S/C14H11N3O/c15-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)14(18)17-16-13/h1-8H,15H2,(H,17,18)

InChI Key

NFARCWSYFRPOOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=CC=C3)N

Origin of Product

United States

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